molecular formula C20H34O5 B1236017 11,12,15-Trihydroxyeicosatrienoic acid CAS No. 82144-59-0

11,12,15-Trihydroxyeicosatrienoic acid

Katalognummer: B1236017
CAS-Nummer: 82144-59-0
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: PRMWQIVYOYCJQC-DQHCSFNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11,12,15-Trihydroxyeicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vascular Biology

11,12,15-Trihydroxyeicosatrienoic acid is recognized as an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in mediating vascular relaxation.

  • Mechanism of Action : It is produced through the metabolism of arachidonic acid by enzymes such as 15-lipoxygenase and hydroperoxide isomerase. The compound facilitates vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the vessel walls .
  • Case Studies : Research has demonstrated that this compound effectively induces relaxation in precontracted rabbit aorta tissues. In experiments where the aortic rings were treated with acetylcholine (ACh), the presence of this compound significantly enhanced the relaxation response .

Wound Healing

Recent studies have highlighted the role of this compound in promoting wound healing processes.

  • Effects on Ischemia : In models of ischemia-induced delayed wound healing, local application of this compound has been shown to improve neovascularization and enhance the inflammatory response necessary for healing. This compound significantly reduced the time taken for wound closure compared to control groups .
  • Biomarker Expression : The application of this compound led to increased expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are critical for angiogenesis and tissue repair .

Therapeutic Potential in Cardiovascular Diseases

The therapeutic implications of this compound extend into cardiovascular health.

  • Pulmonary Fibrosis : Studies indicate that this compound may inhibit profibrotic signaling pathways associated with pulmonary fibrosis by regulating TGF-β1-induced expression of fibrotic markers in lung fibroblasts. This suggests its potential use in treating conditions characterized by excessive fibrosis .
  • Cardiovascular Protection : As part of the family of endothelium-derived relaxing factors alongside nitric oxide and prostacyclin, this compound may contribute to cardiovascular protection by improving endothelial function and reducing vascular inflammation .

Comprehensive Data Table

Application AreaMechanismKey Findings
Vascular BiologyActivates potassium channels for vasodilationInduces significant relaxation in precontracted aorta; enhances ACh-induced relaxation
Wound HealingPromotes neovascularization and inflammatory responseReduces wound closure time; increases VEGF and TGF-β expression in ischemic models
Cardiovascular DiseasesInhibits profibrotic signaling; improves endothelial functionPotential therapeutic target for pulmonary fibrosis; enhances cardiovascular protection

Eigenschaften

CAS-Nummer

82144-59-0

Molekularformel

C20H34O5

Molekulargewicht

354.5 g/mol

IUPAC-Name

(5E,8E,13E)-11,12,15-trihydroxyicosa-5,8,13-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-9-12-17(21)15-16-19(23)18(22)13-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4+,10-7+,16-15+

InChI-Schlüssel

PRMWQIVYOYCJQC-DQHCSFNSSA-N

SMILES

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O

Isomerische SMILES

CCCCCC(/C=C/C(C(C/C=C/C/C=C/CCCC(=O)O)O)O)O

Kanonische SMILES

CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O

Synonyme

11,12,15-TETA
11,12,15-trihydroxyeicosatrienoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.